[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol
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Overview
Description
[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol: is a complex organic compound that features a thiophene ring attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with indene precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol is used as a building block for the synthesis of more complex molecules. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides
Uniqueness: Compared to similar compounds, [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol stands out due to its specific structural features, such as the combination of a thiophene ring and an indene moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
[1-(thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-11-15(16-9-12-6-8-18-10-12)7-5-13-3-1-2-4-14(13)15/h1-4,6,8,10,16-17H,5,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUPIUHTXKSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CO)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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